N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide
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Overview
Description
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group with additional chlorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinyl Intermediate: Starting with a pyridine derivative, chlorination and trifluoromethylation reactions are carried out to introduce the desired substituents.
Coupling with Chlorophenyl Group: The intermediate is then coupled with a 4-chlorophenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Amidation: Finally, the amide bond is formed by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chlorophenyl and pyridinyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(3-chloro-2-pyridinyl)propanamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-(4-Chlorophenyl)-2-(5-(trifluoromethyl)-2-pyridinyl)propanamide: Similar structure but with different substitution patterns on the pyridinyl ring.
Uniqueness
The presence of both chlorine and trifluoromethyl groups in N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structure and potential applications
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-8(14(23)22-11-4-2-10(16)3-5-11)13-12(17)6-9(7-21-13)15(18,19)20/h2-8H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSNQDGAVFNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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